methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride
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Overview
Description
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C9H11NO2SClH It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyridine derivative with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: N-bromosuccinimide in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thienopyridine derivatives.
Substitution: Halogenated thienopyridine derivatives.
Scientific Research Applications
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4H,5H,6H,7H-thieno[3,2-b]pyridine-6-carboxylate: Another thienopyridine derivative with similar chemical properties.
4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: A structurally related compound with different substitution patterns.
Uniqueness
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications.
Biological Activity
Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the thienopyridine family, characterized by a fused thiophene and pyridine ring system. Its synthesis typically involves cyclization reactions that yield the thieno[2,3-c]pyridine core. Various synthetic routes have been documented, including the use of methyl thioglycolate and halogenated benzonitriles under basic conditions to form the desired thieno-pyridine structure .
Anticancer Properties
Research indicates that thienopyridine derivatives exhibit notable cytotoxicity against various cancer cell lines. For instance, derivatives of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines demonstrated potent activity against MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines with IC50 values ranging from 3.83 to 19.4 µM .
Table 1: Cytotoxicity of Thienopyridine Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
10b | MCF-7 | 19.4 |
10e | MCF-7 | 14.5 |
II | HCT-116 | 3.83 |
III | NCI 60 | Varies |
The anticancer activity of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride is believed to be mediated through inhibition of key signaling pathways involved in tumor proliferation and survival. Studies have shown that these compounds can inhibit the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways, which are critical for cancer cell growth .
Case Studies
- Antitumor Efficacy in Preclinical Models : In a study involving various thienopyridine derivatives, significant antitumor efficacy was observed in mouse models bearing human tumor xenografts. The compounds were administered at varying doses to evaluate their therapeutic potential against established tumors.
- In Vivo Pharmacokinetics : A pharmacokinetic study assessed the absorption and distribution of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride in animal models. Results indicated favorable bioavailability and a half-life conducive for therapeutic applications .
Future Directions
The promising biological activity of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylate hydrochloride suggests potential for further development as an anticancer agent. Future research should focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's efficacy and selectivity against cancer cells.
- Clinical Trials : To evaluate safety and efficacy in humans.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics.
Properties
Molecular Formula |
C9H12ClNO2S |
---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7;/h2-3,7,10H,4-5H2,1H3;1H |
InChI Key |
KGUBTSXPZATHDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)SC=C2.Cl |
Origin of Product |
United States |
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